
Antho-rfamide
Descripción general
Descripción
Antho-RFamide is a neuropeptide found in various species of sea anemones, particularly within the phylum Cnidaria. This compound is known for its role in modulating muscle contractions and neuronal activities in these marine organisms. The peptide sequence of this compound is <Glu-Gly-Arg-Phe-amide, which indicates its structure and functional groups .
Mecanismo De Acción
Target of Action
Antho-rfamide is an anthozoan neuropeptide that primarily targets the muscles and conducting systems in sea anemones . It has been found to cause a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups .
Mode of Action
This compound interacts with its targets by exciting both the slow systems 1 and 2 (SSI and SS2), causing prolonged, repeated contractions of several slow muscle groups . It is suggested that contractions evoked by this compound may be partly due to neuronal activity, but probably also involve direct excitation of the muscles . The diverse excitatory actions of this compound suggest that it may be a neurotransmitter or neuromodulator in sea anemones .
Biochemical Pathways
It is also suggested that this compound may act at neuro-neuronal synapses since it excites two known conducting systems, the slow systems 1 and 2 (SSI and SS2) .
Pharmacokinetics
It is known that this compound acts directly on the muscle , suggesting that it may have good bioavailability in the target tissues.
Result of Action
The result of this compound’s action is a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups . This suggests that this compound plays a significant role in muscle contraction and movement in sea anemones.
Análisis Bioquímico
Biochemical Properties
Antho-rfamide interacts with various enzymes, proteins, and other biomolecules. It is known to play a significant role in neuromuscular transmission in Cnidaria . The specific carboxyl-terminal sequence, Arg-Phe-NH2, is crucial for its function in neural signaling .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces muscle contractions, probably by direct excitation of muscles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is suggested that this compound may act at neuro-neuronal synapses since it excites two known conducting systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It causes a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in the sea anemone Calliactis parasitica, endodermal application of this compound at a concentration of 10^-6 or 10^-7 mol L^-1 caused a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is suggested that it may be acting directly on endodermal muscles
Subcellular Localization
It is suggested that this compound may be a neurotransmitter or neuromodulator in sea anemones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antho-RFamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of SPPS can be scaled up for larger production. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Antho-RFamide primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups that would facilitate such processes.
Common Reagents and Conditions: In synthetic settings, reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the coupling steps of SPPS. Deprotection steps often involve trifluoroacetic acid (TFA) to remove protecting groups from the peptide chain.
Major Products Formed: The primary product of these reactions is the fully synthesized and purified this compound peptide. In biological systems, the degradation products are smaller peptide fragments resulting from enzymatic cleavage .
Aplicaciones Científicas De Investigación
Antho-RFamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Researchers use this compound to investigate the role of neuropeptides in muscle contraction and neuronal signaling in cnidarians.
Medicine: While not directly used in medicine, studies on this compound contribute to the broader understanding of neuropeptide functions, which can inform the development of therapeutic agents.
Industry: The peptide’s role in modulating biological processes makes it a subject of interest for biotechnological applications, such as the development of bioactive compounds
Comparación Con Compuestos Similares
FMRFamide: Another neuropeptide with a similar structure and function, found in mollusks.
Antho-RWamide: A related peptide in sea anemones with a slightly different amino acid sequence but similar biological activities.
GLWamide: Another neuropeptide found in cnidarians, involved in muscle contraction and neuronal signaling
Uniqueness: Antho-RFamide is unique due to its specific sequence and its role in the modulation of both slow and fast muscle contractions in sea anemones. Its diverse excitatory actions suggest it may serve multiple functions within the cnidarian nervous system .
Propiedades
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHGNOBFVLNTC-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910353 | |
| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107535-01-3 | |
| Record name | 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


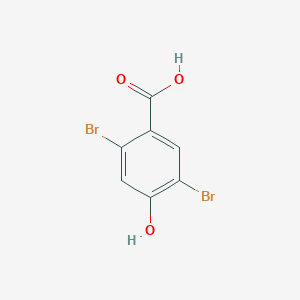


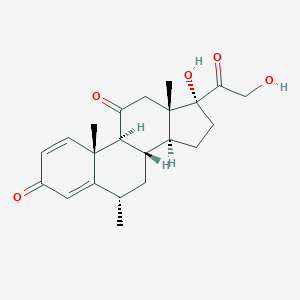

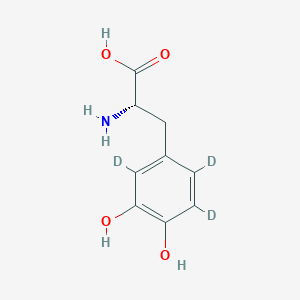
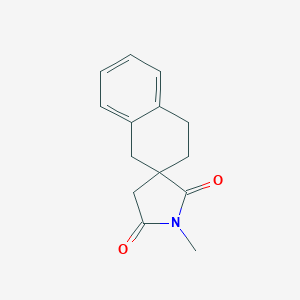



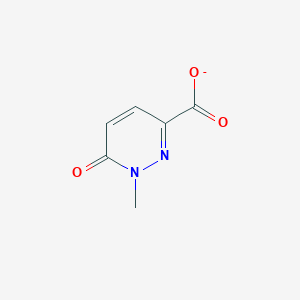


![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
